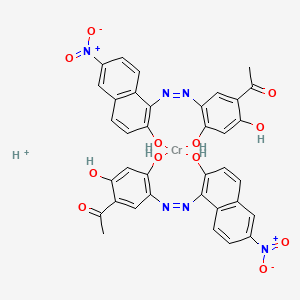
Hydrogen bis(1-(2,4-dihydroxy-5-((2-hydroxy-6-nitro-1-naphthyl)azo)phenyl)ethanonato(2-))chromate(1-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrogen bis[1-[2,4-dihydroxy-5-[(2-hydroxy-6-nitro-1-naphthyl)azo]phenyl]ethanonato(2-)]chromate(1-) is a complex organic-inorganic compound It is characterized by the presence of a chromate ion coordinated with an organic ligand that contains azo, hydroxyl, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydrogen bis[1-[2,4-dihydroxy-5-[(2-hydroxy-6-nitro-1-naphthyl)azo]phenyl]ethanonato(2-)]chromate(1-) typically involves the following steps:
Formation of the azo compound: The azo compound is synthesized by diazotization of 2-hydroxy-6-nitro-1-naphthylamine followed by coupling with 2,4-dihydroxyacetophenone.
Complexation with chromate: The resulting azo compound is then reacted with a chromate source, such as potassium chromate, under acidic conditions to form the final complex.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include:
Continuous flow reactors: To ensure consistent reaction conditions and efficient heat transfer.
Purification steps: Such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Hydrogen bis[1-[2,4-dihydroxy-5-[(2-hydroxy-6-nitro-1-naphthyl)azo]phenyl]ethanonato(2-)]chromate(1-) can undergo various chemical reactions, including:
Oxidation-reduction reactions: Due to the presence of the chromate ion, which can act as an oxidizing agent.
Substitution reactions: Involving the azo group or hydroxyl groups.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or hydrazine.
Acidic or basic conditions: Depending on the desired reaction pathway.
Major Products
Oxidation products: May include quinones or other oxidized derivatives of the organic ligand.
Reduction products: May include amines or other reduced derivatives of the azo compound.
Scientific Research Applications
Chemistry
Analytical chemistry: Used as a reagent for the detection of various metal ions due to its colorimetric properties.
Catalysis: Acts as a catalyst in certain organic reactions, such as oxidation or coupling reactions.
Biology and Medicine
Biological staining: Utilized as a dye for staining biological tissues due to its vibrant color.
Medical diagnostics: Potential use in diagnostic assays where color change indicates the presence of specific analytes.
Industry
Dyeing: Employed in the textile industry for dyeing fabrics.
Pigments: Used in the production of pigments for paints and coatings.
Mechanism of Action
The mechanism by which Hydrogen bis[1-[2,4-dihydroxy-5-[(2-hydroxy-6-nitro-1-naphthyl)azo]phenyl]ethanonato(2-)]chromate(1-) exerts its effects involves:
Coordination chemistry: The chromate ion coordinates with the organic ligand, stabilizing the complex.
Electron transfer: The chromate ion can undergo redox reactions, facilitating electron transfer processes.
Interaction with biological molecules: The azo group and hydroxyl groups can interact with biological molecules, leading to staining or other effects.
Comparison with Similar Compounds
Similar Compounds
Hydrogen bis[1-[2,4-dihydroxy-5-[(2-hydroxy-1-naphthyl)azo]phenyl]ethanonato(2-)]chromate(1-): Lacks the nitro group, resulting in different chemical properties.
Hydrogen bis[1-[2,4-dihydroxy-5-[(2-hydroxy-6-nitro-1-naphthyl)azo]phenyl]ethanonato(2-)]molybdate(1-): Contains molybdate instead of chromate, leading to different redox properties.
Uniqueness
Hydrogen bis[1-[2,4-dihydroxy-5-[(2-hydroxy-6-nitro-1-naphthyl)azo]phenyl]ethanonato(2-)]chromate(1-) is unique due to:
Presence of the nitro group: Enhances its electron-withdrawing properties and affects its reactivity.
Chromate ion: Provides strong oxidizing properties and distinct coordination chemistry.
Properties
CAS No. |
94277-74-4 |
|---|---|
Molecular Formula |
C36H27CrN6O12+ |
Molecular Weight |
787.6 g/mol |
IUPAC Name |
chromium;1-[2,4-dihydroxy-5-[(2-hydroxy-6-nitronaphthalen-1-yl)diazenyl]phenyl]ethanone;hydron |
InChI |
InChI=1S/2C18H13N3O6.Cr/c2*1-9(22)13-7-14(17(25)8-16(13)24)19-20-18-12-4-3-11(21(26)27)6-10(12)2-5-15(18)23;/h2*2-8,23-25H,1H3;/p+1 |
InChI Key |
JQXJZYREDDUDPZ-UHFFFAOYSA-O |
Canonical SMILES |
[H+].CC(=O)C1=CC(=C(C=C1O)O)N=NC2=C(C=CC3=C2C=CC(=C3)[N+](=O)[O-])O.CC(=O)C1=CC(=C(C=C1O)O)N=NC2=C(C=CC3=C2C=CC(=C3)[N+](=O)[O-])O.[Cr] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















